Oxazepam-d5

描述

奥沙西泮-d5 是奥沙西泮的氘代形式,奥沙西泮是一种苯二氮卓类衍生物。它主要用作各种分析应用中的内标,尤其是在质谱分析中。奥沙西泮-d5 中的氘原子取代了氢原子,使其在同位素稀释法中非常有用,提高了定量分析的准确性和精确度。

准备方法

合成路线和反应条件: 奥沙西泮-d5 的合成涉及将氘原子引入奥沙西泮分子。这可以通过几种方法实现,包括:

氘交换反应: 该方法涉及在氘源(如氘代溶剂或氘气)存在下将氢原子与氘原子交换。

化学合成: 从氘代前体开始,逐步构建奥沙西泮结构,确保氘在特定位置的引入。

工业生产方法: 奥沙西泮-d5 的工业生产通常涉及在大规模控制条件下进行氘交换反应,以确保高纯度和高产率。该过程可能包括:

催化氘化: 使用催化剂促进氢与氘的交换。

纯化步骤: 采用色谱等技术分离和纯化最终产物。

化学反应分析

反应类型: 奥沙西泮-d5 与其非氘代对应物一样,可以发生各种化学反应,包括:

氧化: 转化为奥沙西泮 N-氧化物。

还原: 羰基还原为相应的醇。

取代: 苯二氮卓环上特定位置的卤化或烷基化。

常用试剂和条件:

氧化剂: 过氧化氢,间氯过氧苯甲酸。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素(氯、溴),卤代烷。

主要产物:

奥沙西泮 N-氧化物: 通过氧化形成。

还原醇: 通过还原形成。

卤代或烷基化衍生物: 通过取代反应形成。

科学研究应用

Analytical Chemistry

Oxazepam-d5 is primarily employed as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for enhanced accuracy and precision in quantitative analyses.

Table 1: Analytical Applications of this compound

| Application Area | Description |

|---|---|

| Internal Standard | Used in GC-MS and LC-MS for quantifying oxazepam and related compounds. |

| Forensic Toxicology | Aids in the detection and quantification of benzodiazepines in biological samples for forensic investigations. |

| Clinical Testing | Monitors therapeutic drug levels and detects drug abuse in clinical laboratories. |

| Pharmaceutical Research | Assists in studying drug metabolism and pharmacokinetics. |

Forensic Toxicology

In forensic toxicology, this compound is instrumental for the detection of benzodiazepines in biological matrices such as urine, blood, and hair samples. Its use as an internal standard helps correct for variations during sample preparation and analysis.

Case Study: Detection of Nordiazepam

A study analyzed hair samples from drug addicts using this compound as an internal standard to quantify nordiazepam. The methodology involved solid-phase extraction followed by LC-MS/MS analysis, demonstrating the effectiveness of deuterated standards in forensic toxicology .

Environmental Studies

Recent research has highlighted the impact of benzodiazepines like oxazepam on microbial communities in soil environments. A study showed that soils exposed to wastewater treatment plant effluents containing diazepam and oxazepam exhibited changes in microbial diversity, indicating potential ecological consequences .

Table 2: Environmental Impact Studies

Behavioral Studies

Oxazepam's effects extend beyond analytical applications; it has been studied for its behavioral impacts on non-human subjects. Research involving clonal marbled crayfish indicated that exposure to oxazepam altered their activity levels compared to control groups, providing insights into the behavioral effects of psychoactive substances on aquatic organisms .

Table 3: Behavioral Effects on Crayfish

| Parameter | Control Group Activity | Oxazepam-exposed Activity |

|---|---|---|

| Distance Moved | Baseline | Increased |

| Overall Activity Levels | Baseline | Higher |

Pharmacokinetics and Drug Metabolism

This compound is also valuable in pharmacokinetic studies, where it aids researchers in understanding the metabolism of benzodiazepines. Its isotopic labeling allows for precise tracking of drug absorption, distribution, metabolism, and excretion processes.

Key Insights

- This compound shares metabolic pathways with its non-deuterated counterpart, making it an ideal candidate for studying the pharmacokinetics of benzodiazepines.

- Cytochrome P450 enzymes (CYP3A4 and CYP2C19) are involved in its metabolic processes, similar to other benzodiazepines.

作用机制

奥沙西泮-d5 作为奥沙西泮的氘代类似物,具有相似的作用机制。奥沙西泮通过增强 γ-氨基丁酸 (GABA) 在 GABA(A) 受体上的作用来发挥其作用,GABA(A) 受体是中枢神经系统中的抑制性神经递质受体。 这导致氯离子流入增加,神经元超极化,以及整体镇静作用 .

类似化合物:

奥沙西泮: 非氘代形式,用于治疗焦虑和酒精戒断。

地西泮-d5: 另一种用作内标的氘代苯二氮卓类药物。

替马西泮-d5: 替马西泮的氘代形式,在分析应用中具有类似用途。

奥沙西泮-d5 的独特性: 奥沙西泮-d5 的独特性在于其特定的同位素标记,这在分析精度和准确性方面提供了独特的优势。其稳定性和与奥沙西泮的相似性使其成为各种分析技术中理想的内标。

相似化合物的比较

Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.

Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.

Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.

Uniqueness of Oxazepam-d5: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.

生物活性

Oxazepam-d5 is a deuterated form of oxazepam, a benzodiazepine commonly used for its anxiolytic properties. The deuteration enhances its stability and allows for precise tracking in biological studies. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and its implications in various fields such as analytical chemistry and toxicology.

Target Receptors : this compound primarily interacts with gamma-aminobutyric acid (GABA) receptors, particularly the GABA(A) subtype. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).

Mode of Action : Similar to other benzodiazepines, this compound enhances the effects of GABA by increasing the frequency of chloride channel opening upon GABA binding. This leads to hyperpolarization of neurons, reducing neuronal excitability and producing anxiolytic effects .

Biochemical Pathways : The compound significantly impacts the GABAergic system , which is vital for regulating mood and anxiety levels. By potentiating GABA's inhibitory effects, this compound contributes to a calming effect on the CNS.

Pharmacokinetics

This compound is an active metabolite of diazepam and temazepam. Its pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. The typical half-life ranges from 4 to 15 hours, allowing for effective therapeutic dosing while minimizing accumulation in chronic use .

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 4-15 hours |

| Metabolism | CYP3A4, CYP2C19 |

| LD50 (Rats) | >8000 mg/kg |

| LD50 (Mice) | 1540 mg/kg |

In Vivo Studies

Research has demonstrated that exposure to this compound alters behavior in various animal models. For instance, crayfish exposed to oxazepam showed significant changes in movement patterns and activity levels, indicating that even low concentrations can affect behavioral responses .

Similarly, studies on European perch (Perca fluviatilis) indicated that exposure to oxazepam could impair anti-predator behavior, suggesting ecological implications for aquatic environments contaminated with this compound .

Case Studies

- Crayfish Behavior Study : A controlled experiment showed that crayfish exposed to oxazepam exhibited altered locomotion compared to controls. Statistical analysis revealed significant differences in distance moved and activity levels (F(1,56)=4.17, p=0.046) .

- Perch Anti-Predator Behavior : Research hypothesized that perch populations exposed to oxazepam would show reduced anti-predator responses due to impaired neurological function, emphasizing the ecological risks posed by pharmaceutical contaminants .

Applications in Research

This compound is widely utilized in analytical chemistry , particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for accurate quantification of oxazepam levels in biological samples during forensic investigations and clinical testing .

属性

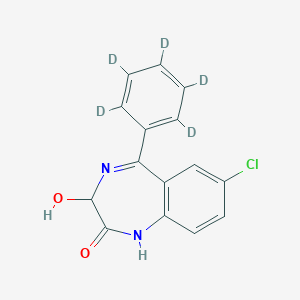

IUPAC Name |

7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMAYPTOBDMTL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574138 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-78-6 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65854-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?

A1: this compound shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like this compound helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.

Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using this compound?

A2: In a study analyzing hair samples from drug addicts, researchers used this compound as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:

Q3: Are there alternative internal standards to this compound for analyzing benzodiazepines?

A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside this compound in a study focusing on urinary benzodiazepine metabolites. []

Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like this compound?

A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。